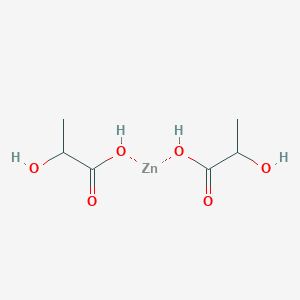

Lactic acid ZINC salt

Übersicht

Beschreibung

Lactic acid ZINC salt, also known as Zinc lactate, is a chemical compound and a salt of zinc and lactic acid with the formula Zn(C3H5O3)2 . Due to its antimicrobial properties and its ability to reduce or inhibit the formation of dental plaque and tartar, zinc lactate is mainly used in dental care products like toothpaste or mouthwash .

Synthesis Analysis

Zinc lactate dihydrate is synthesized by polycondensation of lactic acid, followed by depolymerization of the formed oligomer . The polycondensation is carried out without a catalyst, while the lactide formation is catalyzed using ZnCl2 .Molecular Structure Analysis

The molecular formula of Zinc lactate is C6H10O6Zn . The molecular weight is 243.53 g/mol . The reaction of lactic acid with zinc oxide results in the formation of Zinc lactate: 2CH3CH(OH)COOH + ZnO → Zn(C3H5O3)2 + H2O .Chemical Reactions Analysis

Lactic acid is an alpha-hydroxy acid and is a normal constituent of tissues and blood . The alpha-hydroxy acids (and their salts) may act as humectants when applied to the skin . This property may influence hydration of the stratum corneum . In addition, lactic acid, when applied to the skin, may act to decrease corneocyte cohesion .Physical And Chemical Properties Analysis

Zinc lactate appears as a white to almost white fine powder . It is nearly odorless, highly soluble in water, and insoluble in ethanol . The theoretical zinc content in the hydrated product is 23.4% .Wissenschaftliche Forschungsanwendungen

1. Enhancing Crystallization Rate of Poly (l-lactide) Lactic acid ZINC salt has been used in the in situ catalysis and nucleation of biocompatible zinc salts of amino acids towards Poly (l-lactide) with enhanced crystallization rate . The interaction of zinc salts of amino acids and benzyl alcohol forms the actual initiator for l-LA polymerization .

Zinc Biosorption

Strains of lactobacilli and bifidobacteria have been studied for zinc biosorption, with the aim to exploit them as organic matrices for zinc dietary supplementation .

3. Green Synthesis of Zinc Salt-Dependent ZnO-NPs An extract from Phoenix dactylifera L., which is rich in phytochemicals, has been used as reducing and stabilizing agents in the green synthesis of zinc salt-dependent ZnO-NPs .

Lactic Acid Recovery

Lactic acid is an important platform chemical with a wide range of applications. After fermentation, the broth needs to be purified to obtain pure lactic acid for further uses. This review discusses different processes that are currently employed for lactic acid recovery, focusing on precipitation, solvent extraction, and separation with membranes .

Induced Systemic Resistance in Plants

In addition to the direct antipathogenic potential of PGPR, they also act as the determinative agents to trigger induced systemic resistance (ISR) in plants and promote plant growth .

6. Production of Poly-Lactic Acid (PLA) Materials Lactic acid is used globally for applications in food, pharmaceutical, textiles, cosmetics, and chemical industries. Demand for LA has grown dramatically in recent years due to its potential as a building block for the production of poly-lactic acid (PLA) materials .

Safety and Hazards

Zinc lactate is generally safe to handle, but certain precautions should be taken. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Lactic acid ZINC salt, also known as Zinc lactate, primarily targets immune cells . It has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .

Mode of Action

Zinc lactate is a salt formed by the reaction of lactic acid with zinc oxide . Lactic acid produces a metabolic alkalinizing effect . Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This interaction with its targets leads to changes in the metabolic pathways of the cells.

Biochemical Pathways

The cell-to-cell lactate shuttle theory introduced the idea that lactate can be produced in one cell type and consumed in another .

Pharmacokinetics

Zinc lactate appears as a white to almost white fine powder. It is nearly odorless, highly soluble in water, and insoluble in ethanol . These properties influence its absorption, distribution, metabolism, and excretion (ADME), impacting its bioavailability.

Result of Action

The action of lactic acid ZINC salt results in a variety of effects at the molecular and cellular level. For instance, it has been found to have immunomodulatory effects, which may have a substantial impact in conditions with elevated lactate levels such as cancer, sepsis, autoimmunity, and wound healing .

Action Environment

The action, efficacy, and stability of lactic acid ZINC salt can be influenced by various environmental factors. For instance, LAB cells resist a variety of stressors, including temperature fluctuations, osmotic and pH shocks, exposure to oxidants and ultraviolet radiation, substrate deprivation, mechanical damage, and more . These factors can affect the action of lactic acid ZINC salt in the body.

Eigenschaften

IUPAC Name |

zinc;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANRESZKMUPMAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970746 | |

| Record name | Zinc bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lactic acid ZINC salt | |

CAS RN |

63179-81-7, 16039-53-5, 6155-68-6 | |

| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63179-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-hydroxy-, zinc salt (1:1), (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc (S)-3-oxidopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc Lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GXR25858Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)

![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)